molecular formula C11H16N2O3 B12669262 2-Amino-6-nitro-4-neopentylphenol CAS No. 83488-03-3

2-Amino-6-nitro-4-neopentylphenol

Cat. No.: B12669262
CAS No.: 83488-03-3
M. Wt: 224.26 g/mol
InChI Key: NVKBPXZFYMDQOR-UHFFFAOYSA-N
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Description

2-Amino-6-nitro-4-neopentylphenol is an organic compound with the molecular formula C11H16N2O3 It is characterized by the presence of an amino group (-NH2), a nitro group (-NO2), and a neopentyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-nitro-4-neopentylphenol typically involves a multi-step process. One common method includes the nitration of 4-neopentylphenol followed by the reduction of the nitro group to an amino group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration . The reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-nitro-4-neopentylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group results in the formation of an amino group .

Mechanism of Action

The mechanism of action of 2-Amino-6-nitro-4-neopentylphenol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the nitro group can undergo redox reactions. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-nitro-4-neopentylphenol is unique due to the presence of the neopentyl group, which imparts steric hindrance and affects the compound’s reactivity and interactions. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .

Properties

CAS No.

83488-03-3

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

2-amino-4-(2,2-dimethylpropyl)-6-nitrophenol

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)6-7-4-8(12)10(14)9(5-7)13(15)16/h4-5,14H,6,12H2,1-3H3

InChI Key

NVKBPXZFYMDQOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CC(=C(C(=C1)[N+](=O)[O-])O)N

Origin of Product

United States

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